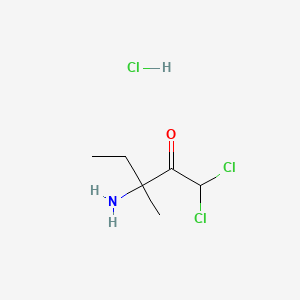
3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride
Cat. No. B8410773
M. Wt: 220.5 g/mol
InChI Key: ZCGFXLMKYVKFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05929098
Procedure details


The 2-trifluoromethyl-4-methyl-4-ethyl-5-chloro-5-(dichloromethyl)oxazoline hydrochloride prepared in the preceding step was dissolved in a mixture of 80 mL methanol, 3.2 mL of water, and 8.3 mL of concentrated hydrochloric acid, warmed to 50° C. and stirred at that temperature overnight. The crude reaction mixture was cooled and poured into ice/water/ethyl ether mixture. The organic phase was extracted once with water. The combined aqueous layers were washed once with ethyl ether, neutralized with saturated aqueous sodium bicarbonate and extracted with twice with ethyl ether. The combined ether layers were then washed with water, brine, dried over anhydrous magnesium sulfate, treated with activated charcoal and filtered through celite. Anhydrous hydrogen chloride was bubbled into the resulting clear solution. The resulting white solid was filtered and dried, yielding 8.1 g 3-amino-1,1-dichloro-3-methyl-2-pentanone hydrochloride as a white solid. This reaction was repeated using 168.3 g (0.87 mole) of N-[3-(3-methyl-1-pentynyl)]trifluoroacetamide, 155 g (2.2 mole) of chlorine followed by acid hydrolysis to yield 99.7 g (52%) 3-amino-1,1-dichloro-3-methyl-2-pentanone hydrochloride (1H-NMR, (DMSO-d6) 8.95(3,bs); 7.55(1,s); 2.25-1.85(2,m); 1.65(3,s); 0.85(3,t)).
Name
2-trifluoromethyl-4-methyl-4-ethyl-5-chloro-5-(dichloromethyl)oxazoline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
ice water ethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
Cl.FC(F)(F)C1[O:5][C:6](Cl)([CH:12]([Cl:14])[Cl:13])[C:7]([CH3:11])([CH2:9][CH3:10])[N:8]=1>CO.O.Cl>[ClH:13].[NH2:8][C:7]([CH3:11])([CH2:9][CH3:10])[C:6](=[O:5])[CH:12]([Cl:14])[Cl:13] |f:0.1,5.6|
|
Inputs


Step One
|
Name
|
2-trifluoromethyl-4-methyl-4-ethyl-5-chloro-5-(dichloromethyl)oxazoline hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.FC(C=1OC(C(N1)(CC)C)(C(Cl)Cl)Cl)(F)F
|
Step Two
[Compound]
|
Name
|
ice water ethyl ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
3.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
8.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at that temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic phase was extracted once with water
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined aqueous layers were washed once with ethyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with twice with ethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether layers were then washed with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with activated charcoal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Anhydrous hydrogen chloride was bubbled into the resulting clear solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting white solid was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NC(C(C(Cl)Cl)=O)(CC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
